molecular formula C18H19ClN2O4 B5376939 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate

Cat. No.: B5376939
M. Wt: 362.8 g/mol
InChI Key: YQSZEHDMAFOSBK-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a chloro-dimethylphenoxy group, and an amino-methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of a phenol derivative.

    Preparation of the Chloro-Dimethylphenoxy Group: This involves the chlorination of a dimethylphenol compound.

    Assembly of the Final Compound: The final step involves the condensation of the amino-methylidene group with the previously prepared methoxyphenyl and chloro-dimethylphenoxy groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-11-8-15(9-12(2)17(11)19)24-10-16(22)25-21-18(20)13-4-6-14(23-3)7-5-13/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZEHDMAFOSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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